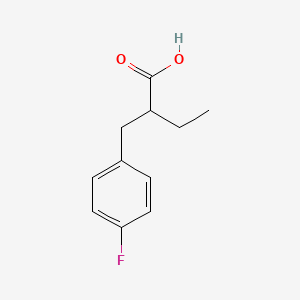

2-(4-Fluoro-benzyl)-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGMRXUABTVBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluoro Benzyl Butyric Acid

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down a target molecule into simpler, commercially available starting materials. For 2-(4-fluoro-benzyl)-butyric acid, two primary disconnections offer logical pathways for its construction.

The most intuitive disconnection is at the C2-C1' bond, which connects the butyric acid moiety to the 4-fluorobenzyl group. This leads to a butyric acid synthon and a 4-fluorobenzyl synthon. A second key disconnection can be made at the C2-C3 bond of the butyric acid backbone.

Disconnection Approach 1: C2-C1' Bond Cleavage

This strategy suggests an alkylation reaction where a nucleophilic butyrate (B1204436) equivalent reacts with an electrophilic 4-fluorobenzyl species. A practical implementation of this approach is the malonic ester synthesis. orgoreview.comwikipedia.org

Disconnection Approach 2: C2-C3 Bond Cleavage

This less common approach would involve the formation of the butyric acid backbone from smaller fragments, which is generally a more complex undertaking.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, the development of synthetic pathways can be explored, focusing on efficient and selective bond-forming reactions.

Exploration of Alkylation and Acylation Strategies for Carbon-Carbon Bond Formation

Alkylation Strategies:

The malonic ester synthesis stands out as a robust and well-established method for the synthesis of substituted carboxylic acids. orgoreview.comwikipedia.orgorganicchemistrytutor.com This pathway involves the alkylation of a malonate ester with a suitable electrophile, followed by hydrolysis and decarboxylation.

In the context of this compound, the synthesis would proceed as follows:

Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide, to generate a stabilized enolate. masterorganicchemistry.com

Alkylation: The enolate then undergoes a nucleophilic substitution reaction (SN2) with 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide). Benzyl (B1604629) halides are excellent electrophiles for this type of reaction. organicchemistrytutor.com

Second Alkylation: The resulting mono-alkylated malonic ester is then treated with another equivalent of base and an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the alpha-position.

Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid using acidic or basic conditions, followed by heating to induce decarboxylation, yielding the final product, this compound. youtube.com

A potential drawback of this method is the possibility of dialkylation during the first alkylation step, which can lead to product mixtures and lower yields. wikipedia.org

Acylation Strategies:

While less direct for this specific target, Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings. For instance, the synthesis of the related compound 4-(4-fluorobenzoyl)butyric acid involves the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. google.com To adapt this to the synthesis of this compound, further reduction and rearrangement steps would be necessary, making it a more convoluted approach.

Stereoselective Synthesis of Enantiomers and Diastereomers

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For applications where a single enantiomer is required, stereoselective synthesis is crucial.

One common approach involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In the context of the malonic ester synthesis, a chiral auxiliary could be attached to the malonate ester.

Alternatively, diastereoselective alkylation of a chiral derivative of butyric acid can be employed. nih.gov For example, a chiral oxazolidinone can be acylated with butyryl chloride to form an N-acyl oxazolidinone. Deprotonation with a suitable base followed by alkylation with 4-fluorobenzyl bromide would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched this compound. researchgate.net

Evaluation of Catalyst Systems for Targeted Chemical Transformations

The choice of catalyst is critical for the efficiency and selectivity of the synthetic route.

Base Catalysts for Alkylation: In the malonic ester synthesis, the selection of the base is important. Sodium ethoxide in ethanol (B145695) is commonly used to prevent transesterification when using diethyl malonate. wikipedia.org Stronger bases like sodium hydride can also be employed.

Lewis Acid Catalysts for Acylation: For Friedel-Crafts type reactions, Lewis acids such as aluminum chloride, iron(III) chloride, or boron trifluoride are typically used to activate the acylating agent. google.com

Phase-Transfer Catalysts: For alkylation reactions, phase-transfer catalysts can be beneficial, especially when dealing with reactants in different phases. These catalysts facilitate the transfer of the nucleophile to the organic phase, often leading to milder reaction conditions and improved yields.

Biocatalysts: The use of enzymes as catalysts in organic synthesis is a growing area of green chemistry. Lipases, for example, could be explored for the enantioselective hydrolysis of a racemic ester of this compound to obtain a single enantiomer. rsc.org

Optimization of Reaction Conditions and Process Efficiency for Laboratory Scale-Up

Transitioning a synthetic route from a small-scale laboratory setting to a larger scale requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility.

Key parameters for optimization include:

Temperature: While some reactions are performed at room temperature, others may require heating or cooling to control reaction rates and minimize side reactions. For instance, Friedel-Crafts acylations can be exothermic and may require cooling to prevent over-reaction. google.com

Concentration: The concentration of reactants can significantly impact reaction rates and yields.

Solvent: The choice of solvent is crucial. It must dissolve the reactants, be inert to the reaction conditions, and facilitate the desired transformation. For industrial applications, factors like cost, toxicity, and ease of removal are also important considerations.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Table 1: Factors for Optimization in the Synthesis of this compound

| Parameter | Considerations for Optimization |

|---|---|

| Reactant Stoichiometry | Minimizing the use of excess reagents to improve atom economy and reduce waste. |

| Catalyst Loading | Using the minimum amount of catalyst necessary to achieve a high reaction rate and yield. |

| Work-up and Purification | Developing efficient extraction and crystallization procedures to isolate the pure product. |

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Several green chemistry principles can be applied to the synthesis of this compound:

Atom Economy: The malonic ester synthesis, while effective, has a relatively low atom economy due to the loss of a molecule of carbon dioxide and two molecules of ethanol per molecule of product. masterorganicchemistry.com Alternative routes with higher atom economy should be explored.

Use of Safer Solvents: Whenever possible, hazardous solvents like chlorinated hydrocarbons should be replaced with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. unibo.it

Energy Efficiency: Reactions should be designed to be run at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. atiner.gr

Use of Renewable Feedstocks: While the starting materials for this specific synthesis are typically derived from petrochemical sources, the broader application of green chemistry encourages the use of renewable feedstocks where feasible.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can often be recycled. researchgate.net

By thoughtfully applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzyl bromide |

| 4-Fluorobenzoyl)butyric acid |

| 4-fluorobenzyl halide |

| Aluminum chloride |

| Boron trifluoride |

| Butyryl chloride |

| Carbon dioxide |

| Diethyl malonate |

| Ethanol |

| Ethyl bromide |

| Fluorobenzene |

| Glutaric anhydride |

| Iron(III) chloride |

| N-acyl oxazolidinone |

| Sodium ethoxide |

| Sodium hydride |

| Water |

Chemical Transformations and Derivatization Strategies of 2 4 Fluoro Benzyl Butyric Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, offering a gateway to a variety of functional groups through well-established synthetic protocols.

Esterification and Amidation for Prodrug Design and Conjugation

Esterification and amidation are fundamental reactions for converting carboxylic acids into derivatives with altered physicochemical properties. In pharmaceutical sciences, these transformations are commonly employed in prodrug design to enhance drug delivery and bioavailability. nih.gov

Esterification: The conversion of 2-(4-fluoro-benzyl)-butyric acid to its corresponding esters can be achieved through several methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. Alternatively, for more sensitive substrates, milder conditions can be used, such as reaction with an alkyl halide in the presence of a non-nucleophilic base. The choice of alcohol can be tailored to modulate the lability of the resulting ester bond, a key consideration in prodrug design where enzymatic cleavage is desired. organic-chemistry.org For instance, esterase-sensitive prodrugs can be designed to release the active carboxylic acid in vivo. nih.govnih.gov

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine. Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), provide a milder and more versatile method for amide bond formation, compatible with a wider range of functional groups. nih.govmdpi.com This strategy is valuable for conjugating the molecule to biomolecules or for creating analogues with improved biological activity. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Purpose |

| This compound + Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 2-(4-fluoro-benzyl)-butyrate | Prodrug development |

| This compound + Benzyl (B1604629) alcohol | DCC, DMAP | Benzyl 2-(4-fluoro-benzyl)-butyrate | Synthesis of advanced intermediates |

| This compound + Ammonia | SOCl₂, then NH₃ | 2-(4-Fluoro-benzyl)-butyramide | Bioisosteric replacement |

| This compound + Glycine methyl ester | EDC, HOBt | Methyl N-(2-(4-fluoro-benzyl)-butanoyl)glycinate | Peptide conjugation |

Reduction and Oxidation Reactions for Functional Group Interconversion

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 2-(4-fluoro-benzyl)-butan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. ncert.nic.in Milder reducing agents like borane (B79455) (BH₃) can also be effective. The resulting alcohol provides a new anchor for further functionalization, such as etherification or oxidation to an aldehyde. Carboxylic acid reductases (CARs) represent a biocatalytic alternative for the selective reduction of carboxylic acids to aldehydes under mild conditions, using ATP and NADPH as cofactors. nih.gov

Oxidation: While the carboxylic acid group is already in a high oxidation state, oxidative degradation of the molecule can occur under harsh conditions. However, specific oxidative reactions targeting other parts of the molecule while preserving the carboxylic acid are more synthetically useful. For instance, if other oxidizable groups were present, their selective oxidation would be a key synthetic step.

Table 2: Functional Group Interconversions via Reduction

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | 1. LiAlH₄ 2. H₂O | 2-(4-Fluoro-benzyl)-butan-1-ol | Carboxylic acid to Alcohol |

| This compound | Carboxylic Acid Reductase (CAR), ATP, NADPH | 2-(4-Fluoro-benzyl)-butanal | Carboxylic acid to Aldehyde |

Modifications of the Benzyl and Fluoroaryl Substructures

The aromatic rings of this compound are amenable to a range of modifications, allowing for the introduction of diverse substituents to probe structure-activity relationships.

Aromatic Functionalization Reactions (e.g., electrophilic aromatic substitution)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups onto the benzene (B151609) ring. masterorganicchemistry.comlumenlearning.com In the case of this compound, the fluoroaryl ring is the more likely site for EAS due to the activating, albeit weakly, nature of the fluorine atom and the deactivating nature of the alkyl substituent on the other ring. The fluorine atom is an ortho-, para-director.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using the elemental halogen and a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum chloride. google.comgoogle.com

The regioselectivity of these reactions on the fluoroaryl ring will be directed by the fluorine atom to the positions ortho and para to it.

Synthesis of Complex Structural Analogues and Hybrid Molecules

The derivatization strategies discussed above can be combined to synthesize complex structural analogues and hybrid molecules. For instance, the carboxylic acid can be coupled to other pharmacologically active scaffolds to create hybrid drugs with dual modes of action. nih.gov The aromatic rings can be functionalized to modulate receptor binding or pharmacokinetic properties. Suzuki and other palladium-catalyzed cross-coupling reactions could be employed on halogenated derivatives of this compound to introduce new aryl or alkyl groups, significantly expanding the accessible chemical space. mdpi.com The synthesis of boronic acid derivatives of related fluorobenzyl structures has been reported, opening the door for such coupling strategies. google.com

Introduction of Heterocyclic Moieties for Enhanced Biological Activity

The incorporation of heterocyclic rings into a parent molecule is a widely employed strategy to modulate biological activity. Heterocycles can introduce key pharmacophoric features, improve metabolic stability, and alter solubility and bioavailability. For this compound, the carboxylic acid group serves as a prime handle for the covalent attachment of various heterocyclic systems, primarily through the formation of amide or ester linkages, or by its conversion into a precursor for heterocycle synthesis.

One of the most common approaches for introducing heterocyclic moieties is through the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles. These five-membered heterocyclic rings are prevalent in many biologically active compounds. The general synthetic pathway to a 2,5-disubstituted-1,3,4-oxadiazole derivative from a carboxylic acid typically involves a two-step process. nih.govfarmaciajournal.com First, the carboxylic acid is converted to the corresponding acid hydrazide. This is often achieved by esterifying the acid, followed by reaction with hydrazine (B178648) hydrate (B1144303). Subsequently, the acid hydrazide is cyclized with a suitable reagent, such as phosphorus oxychloride, in the presence of another carboxylic acid or a derivative thereof. farmaciajournal.com

A plausible synthetic route for the derivatization of this compound into a 1,3,4-oxadiazole (B1194373) is outlined below. This strategy is based on well-established methods for oxadiazole synthesis from carboxylic acids.

Proposed Synthesis of a 1,3,4-Oxadiazole Derivative:

Formation of the Acid Hydrazide: this compound would first be converted to its methyl or ethyl ester. This ester would then be treated with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield this compound hydrazide.

Cyclization: The resulting acid hydrazide could then be reacted with an aromatic or heterocyclic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the desired 2,5-disubstituted-1,3,4-oxadiazole. nih.govfarmaciajournal.com

Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from the same acid hydrazide intermediate. Reaction of the acid hydrazide with an isothiocyanate would yield a thiosemicarbazide (B42300) derivative. Subsequent cyclization of the thiosemicarbazide in the presence of a base, such as sodium hydroxide, would lead to the formation of a 1,2,4-triazole-3-thiol. nih.gov

Another important class of heterocyclic derivatives are amides formed with nitrogen-containing heterocycles. Direct amide coupling between this compound and a heterocyclic amine can be facilitated by a variety of coupling agents. rsc.org

Table 1: Proposed Heterocyclic Derivatives of this compound and Potential Synthetic Strategies

| Derivative Class | Proposed Heterocyclic Moiety | General Synthetic Strategy | Key Reagents |

| 1,3,4-Oxadiazole | 2-Aryl-5-(1-(4-fluorophenyl)propan-2-yl)-1,3,4-oxadiazole | Conversion to acid hydrazide, followed by cyclization with an aromatic carboxylic acid. | Hydrazine hydrate, Phosphorus oxychloride |

| 1,2,4-Triazole | 4-Aryl-5-(1-(4-fluorophenyl)propan-2-yl)-4H-1,2,4-triazole-3-thiol | Formation of thiosemicarbazide from acid hydrazide, followed by base-catalyzed cyclization. | Phenyl isothiocyanate, Sodium hydroxide |

| Heterocyclic Amide | N-(Heterocyclyl)-2-(4-fluoro-benzyl)-butyramide | Direct amide coupling with a heterocyclic amine. | HATU, DIPEA or DCC, HOBt |

The biological evaluation of such derivatives would be crucial to ascertain the impact of the introduced heterocyclic moiety on the target activity.

Chiral Derivatization for Advanced Stereochemical Analysis

This compound possesses a chiral center at the C2 position of the butyric acid chain. The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate, identify, and quantify the individual enantiomers is of paramount importance in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. However, for compounds lacking a suitable chromophore or for achieving baseline separation, derivatization with a chiral derivatizing agent (CDA) is often necessary. The CDA, which is itself enantiomerically pure, reacts with the analyte to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

For a carboxylic acid like this compound, the derivatization reaction typically targets the carboxyl group. A variety of chiral derivatizing agents possessing an alcohol or amine functional group can be employed to form diastereomeric esters or amides, respectively. The reaction is usually facilitated by a coupling agent.

Table 2: Common Chiral Derivatizing Agents for Carboxylic Acids and their Application to this compound

| Chiral Derivatizing Agent (CDA) | Functional Group on CDA | Resulting Diastereomer | Reaction Conditions |

| (R)-(+)-1-Phenylethylamine | Amine | Diastereomeric amides | Coupling agent (e.g., DCC, HATU) |

| (S)-(-)-1-(1-Naphthyl)ethylamine | Amine | Diastereomeric amides | Coupling agent (e.g., DCC, HATU) |

| (R)-(-)-2-Phenylglycinol | Alcohol and Amine | Diastereomeric ester or amide | Coupling agent for esterification or amidation |

| (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | Amine and Diol | Diastereomeric amides | Coupling agent (e.g., DCC, HOBt) |

The selection of the appropriate CDA is critical and depends on factors such as the reactivity of the analyte, the stability of the resulting diastereomers, and the chromatographic properties of the derivatives. The introduction of a chromophore or fluorophore by the CDA can also significantly enhance the sensitivity of detection by UV or fluorescence detectors. For instance, a chiral derivatizing reagent containing a naphthyl or a similar aromatic system would be advantageous for UV detection. nih.gov

The development of a robust analytical method would involve optimizing the derivatization reaction conditions (e.g., reaction time, temperature, and stoichiometry of reagents) and the HPLC separation parameters (e.g., mobile phase composition, flow rate, and column temperature) to achieve optimal resolution and quantification of the diastereomers. This would allow for the accurate determination of the enantiomeric purity of this compound.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

For 4-(4-Fluorobenzoyl)butyric acid , the reported ¹H NMR data in CDCl₃ is as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 10.36 | bs | 1H | Carboxylic acid (-COOH) |

| 8.01-7.98 | m | 2H | Aromatic protons ortho to C=O |

| 7.13 | t, J=8.8Hz | 2H | Aromatic protons meta to C=O |

| 3.06 | t, J=7.2Hz | 2H | -CH₂- adjacent to C=O |

| 2.51 | t, J=6.8Hz | 2H | -CH₂- adjacent to COOH |

| 2.12-2.05 | m | 2H | Central -CH₂- |

Source: Google Patents, CN103694111A google.com

The ¹³C NMR data for the same compound is also reported:

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| 197.7 | Ketone Carbonyl (C=O) |

| 179.3 | Carboxylic Acid Carbonyl (COOH) |

| 167.1, 164.5 | Aromatic carbons (one coupled to F) |

| 133.2 (d, JcF=2.9Hz) | Aromatic carbon |

| 130.7, 130.6 | Aromatic carbons |

| 115.9, 112.6 | Aromatic carbons |

| 37.2 | -CH₂- adjacent to C=O |

| 33.0 | -CH₂- adjacent to COOH |

| 19.0 | Central -CH₂- |

Source: Google Patents, CN103694111A google.com

For the target molecule, 2-(4-Fluoro-benzyl)-butyric acid , the NMR spectra would exhibit distinct differences. The ¹H NMR spectrum would be expected to show a more complex pattern in the aliphatic region due to the chiral center. The proton on the chiral carbon (C2) would likely appear as a multiplet. The methylene (B1212753) protons of the benzyl (B1604629) group would present as two distinct signals, likely doublets of doublets, due to coupling with each other and the adjacent chiral proton. In the ¹³C NMR spectrum, the number of signals in the aliphatic region would be different, and the chemical shifts would reflect the different substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. It also provides valuable structural information through the analysis of fragmentation patterns.

While specific experimental HRMS data for this compound was not found, the molecular formula is C₁₁H₁₃FO₂. The theoretical exact mass can be calculated and would be confirmed by HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the carboxylic acid group (-COOH, 45 Da) is a common fragmentation pathway for carboxylic acids. Cleavage of the bond between the chiral carbon and the benzyl group would result in a fragment corresponding to the 4-fluorobenzyl cation (m/z 109) and another fragment related to the butyric acid moiety. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. While a specific spectrum for this compound is not available, data for the related 4-(4-Fluorobenzoyl)butyric acid shows key absorptions that would also be anticipated for our target molecule, albeit with some shifts in wavenumber due to the different chemical environment.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| C=C stretch (Aromatic) | 1600-1450 |

| C-F stretch | 1250-1000 |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is another key indicator of the carboxylic acid functionality. The C-F stretch, typically found in the fingerprint region, confirms the presence of the fluorine substituent on the aromatic ring.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating different components of a mixture, including stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most common approach for purity assessment.

A typical HPLC method development would involve:

Column Selection: A C18 or C8 stationary phase would be a suitable starting point.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The gradient or isocratic elution would be optimized to achieve good peak shape and resolution from any impurities.

Detection: UV detection would be appropriate, with the wavelength set to a maximum absorbance of the phenyl ring, likely around 254 nm.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids themselves can be challenging to analyze directly by GC due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester derivative.

Common derivatization strategies for carboxylic acids for GC analysis include:

Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester.

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. researchgate.net These derivatives are highly volatile and well-suited for GC-MS analysis. researchgate.net

The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl polysiloxane stationary phase. Mass spectrometry (GC-MS) is the preferred detection method as it provides both quantitative data and structural information from the mass spectrum of the derivative.

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

The most common approach for the chiral separation of acidic compounds like this compound is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral separations. nih.govspringernature.combjmu.edu.cnnih.gov

The development of a chiral HPLC method would involve:

Chiral Stationary Phase Selection: Screening of various polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) is a common starting point.

Mobile Phase Optimization: In normal-phase mode, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol (e.g., isopropanol (B130326) or ethanol) and a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) are typically used. The ratio of these components is critical for achieving enantioseparation. In reversed-phase mode, aqueous buffers with organic modifiers are employed.

Detection: UV detection would be used, as described for achiral HPLC.

Alternatively, chiral Gas Chromatography (GC) can be used for enantiomeric separation. This often requires derivatization of the carboxylic acid to an ester, followed by separation on a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. chromatographyonline.comnih.govresearchgate.netlibretexts.org

The successful development and validation of these advanced spectroscopic and chromatographic methods are crucial for the comprehensive characterization of this compound, ensuring its identity, purity, and enantiomeric composition are accurately determined in an academic research setting.

Computational Chemistry and in Silico Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

No published studies were identified that have performed quantum chemical calculations, such as Density Functional Theory (DFT), on 2-(4-Fluoro-benzyl)-butyric acid. Consequently, there is no available data on its electronic structure (e.g., molecular orbitals, electron density distribution), reactivity descriptors (e.g., chemical hardness, electrophilicity index), or predicted spectroscopic properties (e.g., IR, NMR spectra).

Molecular Docking Simulations with Putative Biological Macromolecular Targets

A search for molecular docking studies involving this compound yielded no results. This suggests that the compound has not been computationally screened against any known biological targets to predict its potential as a ligand.

Analysis of Ligand-Protein Interaction Profiles

Without any molecular docking studies, there are no documented ligand-protein interaction profiles for this compound. This includes information on potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with any protein active sites.

Prediction of Binding Affinities and Orientations

There is no available data on the predicted binding affinities (e.g., docking scores, free energy of binding) or preferred binding orientations of this compound within the active site of any biological macromolecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design

No QSAR models have been reported that include this compound as part of the training or test set. Such studies are essential for understanding the relationship between the structural features of a series of compounds and their biological activity, and for guiding the rational design of new, more potent molecules. The absence of such research for this compound limits the ability to predict its activity based on its structure.

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior Prediction

There are no published reports on the conformational analysis or molecular dynamics simulations of this compound. These computational techniques are crucial for understanding the flexibility of a molecule, its accessible conformations, and its dynamic behavior over time, which can significantly influence its interaction with biological targets.

Exploration of Biological and Biochemical Interactions in Vitro and Animal Studies Only

In Vitro Studies of Enzyme Inhibition and Activation

Characterization of Target Specificity and Potency

No published studies were identified that characterize the specific enzyme targets of 2-(4-fluoro-benzyl)-butyric acid or measure its potency as an inhibitor or activator. While research exists on other butyric acid derivatives, which have shown activity as inhibitors of enzymes like histone deacetylase (HDAC) or steroid 5α-reductase, these findings cannot be extrapolated to this compound without direct experimental evidence.

Elucidation of Molecular Mechanism of Action in Cell-Free Systems

Without data on enzyme inhibition or activation, the molecular mechanism of action for this compound in cell-free systems has not been elucidated.

Investigation of Receptor Binding Affinity in Recombinant or Native Cell-Free Systems

No studies investigating the binding affinity of this compound to any specific receptors in recombinant or native cell-free systems were found in the available scientific literature.

In Vitro and Animal Metabolic Pathway Characterization

The biotransformation and metabolic fate of this compound have not been described in published in vitro or animal studies. General principles of xenobiotic metabolism suggest that the compound would likely undergo Phase I and Phase II transformations.

Identification of Phase I Biotransformations (e.g., oxidation, reduction, hydrolysis)

Phase I metabolism typically introduces or exposes functional groups to increase a compound's polarity. nih.govbiointerfaceresearch.com For a compound like this compound, potential Phase I reactions could involve oxidation of the butyric acid chain or the benzyl (B1604629) ring. However, no specific metabolites resulting from these or other Phase I pathways have been identified for this compound.

Analysis of Phase II Biotransformations (e.g., glucuronidation, sulfation)

Phase II reactions involve the conjugation of a molecule with endogenous substances to facilitate its excretion. The carboxylic acid group of this compound would be a likely site for glucuronidation. Other potential Phase II transformations could include sulfation or conjugation with amino acids. Studies on structurally related compounds, such as fluorobenzyl alcohols, have shown they are metabolized to corresponding acids which are then conjugated with glycine. However, no specific Phase II metabolites have been documented for this compound.

No Evidence of this compound as a Chemical Probe in Mechanistic Biological Investigations

Despite a comprehensive review of scientific literature, there is no available data to suggest that the chemical compound this compound has been utilized as a chemical probe in mechanistic biological investigations in either in vitro or animal studies. Searches across multiple scientific databases and research repositories did not yield any studies detailing the synthesis, biological evaluation, or application of this specific compound for the purposes of elucidating biological or biochemical interactions.

Chemical probes are powerful tools in chemical biology, designed to selectively interact with a specific protein or pathway to allow researchers to study its function in a biological system. The development and validation of such probes require extensive research, including detailed characterization of their synthesis, selectivity, and effects in cellular and animal models.

While derivatives of butyric acid and other fluorinated organic molecules have been investigated for various therapeutic and biological activities, the specific structural isomer this compound does not appear in the public research domain in the context of a chemical probe. For instance, studies on other butyric acid derivatives, such as pivalyloxymethyl butyrate (B1204436), have shown they can act as prodrugs to deliver butyric acid, which itself has known biological effects, including the inhibition of histone deacetylases. Furthermore, the incorporation of fluorine into molecules is a common strategy in medicinal chemistry to modulate their properties, as seen in compounds like 4,4'-difluorobenzhydrol carbamates and various fluorinated benzamide (B126) derivatives.

However, the specific compound of interest, this compound, remains uncharacterized in the scientific literature as a tool for biological investigation. Consequently, no research findings or data tables related to its use as a chemical probe can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of the 4-Fluoro-benzyl Moiety on Biological Activity and Physicochemical Characteristics

The 4-fluoro-benzyl group is a critical component of the 2-(4-fluoro-benzyl)-butyric acid structure, significantly influencing its properties. The introduction of a fluorine atom to the phenyl ring can have profound effects on the molecule's electronic and lipophilic character. nih.govnih.gov

Fluorine is the most electronegative element, and its presence on the aromatic ring can alter the acidity (pKa) of the carboxylic acid group through inductive effects. nih.gov This modification can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of hydrogen with fluorine has been shown to enhance metabolic stability in some compounds by blocking sites susceptible to oxidative metabolism. nih.govnih.gov

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

| Compound | Modification | Predicted LogP | Predicted pKa | Rationale for Predicted Change |

| 2-(Benzyl)-butyric acid | No fluorine | Lower | Higher | Fluorine is lipophilic and electron-withdrawing. |

| This compound | Reference | Reference | Reference | Baseline for comparison. |

| 2-(4-Chloro-benzyl)-butyric acid | Chlorine substitution | Higher | Similar | Chlorine is more lipophilic and has a similar electronegativity to fluorine. |

| 2-(4-Trifluoromethyl-benzyl)-butyric acid | Trifluoromethyl substitution | Significantly Higher | Lower | The CF3 group is highly lipophilic and strongly electron-withdrawing. |

Note: This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental determination.

Influence of Butyric Acid Chain Modifications and Stereochemistry on Molecular Recognition

The butyric acid portion of the molecule, particularly the alkyl chain and the stereocenter at the alpha-carbon, plays a pivotal role in how the compound is recognized by its biological targets. For arylalkanoic acids, the distance between the acidic center (the carboxylic acid) and the aromatic ring is a critical determinant of activity. pharmacy180.com Increasing this distance by one or two carbons generally leads to a decrease in anti-inflammatory activity. pharmacy180.com

The presence of a methyl group on the carbon atom alpha to the carboxylic acid (as in the related profens) is known to enhance anti-inflammatory activity. pharmacy180.com In the case of this compound, the ethyl group at this position will similarly influence the compound's interaction with its target.

Stereochemistry is a crucial factor for the biological activity of 2-arylpropionic acids, a class to which this compound belongs. nih.govviamedica.pl It is well-established that for profens, the (S)-enantiomer is the more pharmacologically active form, often exhibiting significantly higher potency in inhibiting cyclooxygenase (COX) enzymes compared to the (R)-enantiomer. viamedica.plnih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the substituents around the chiral center, which dictates the binding orientation and affinity within the active site of the target enzyme. viamedica.pl

Table 2: Influence of Butyric Acid Chain Modifications on Predicted Biological Activity

| Modification | Predicted Relative Activity | Rationale |

| Lengthening the alkyl chain (e.g., pentanoic acid derivative) | Decreased | The optimal distance between the acidic and aromatic centers is crucial for activity. |

| Branching of the alkyl chain (e.g., isovaleric acid derivative) | Potentially altered | Steric bulk can affect binding to the target. |

| (S)-enantiomer | More active | For related profens, the (S)-enantiomer is the eutomer. viamedica.plnih.gov |

| (R)-enantiomer | Less active | The (R)-enantiomer is often the distomer in profens. viamedica.pl |

Note: This table is illustrative and based on established SAR for arylalkanoic acids. The specific activity of these derivatives would need to be determined experimentally.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For NSAIDs that target COX enzymes, the general pharmacophore includes an acidic center, an aromatic or heteroaromatic ring, and often a hydrophobic side chain. nih.govresearchgate.net

For this compound, the key pharmacophoric features are:

Anionic Center: The carboxylic acid group, which is typically ionized at physiological pH, forms a crucial ionic interaction with a positively charged residue (e.g., Arginine) in the active site of the COX enzyme. nih.gov

Aromatic Ring: The 4-fluorobenzyl group provides a necessary hydrophobic interaction with a corresponding hydrophobic pocket in the enzyme. The fluorine atom can further modulate these interactions.

Stereocenter: The specific spatial arrangement of the groups attached to the chiral carbon determines the precise fit into the active site, explaining the stereoselectivity of a-arylpropionic acids. viamedica.pl

Development of Predictive Models for the Design of Advanced Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective molecules.

The development of a predictive QSAR model for this compound analogues would involve the following steps:

Data Set Compilation: A series of analogues with varying substituents on the aromatic ring and modifications to the butyric acid chain would be synthesized and their biological activity (e.g., IC50 for COX inhibition) determined.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological indices, would be calculated for each analogue.

Model Generation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) would be employed to build a mathematical model that links the descriptors to the biological activity. pharmacophorejournal.comnih.gov

Model Validation: The predictive power of the generated QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. plos.org

A validated QSAR model could then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and further testing, ultimately accelerating the drug discovery process.

Emerging Research Frontiers and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry represents a paradigm shift in drug discovery. nih.govnih.gov These computational tools are being leveraged to navigate the vast chemical space, predict molecular properties, and generate novel structures with enhanced efficacy and safety profiles. For a compound like 2-(4-Fluoro-benzyl)-butyric acid, AI and ML offer powerful strategies for lead optimization and the design of next-generation analogs.

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from scratch. nih.govresearchgate.net By learning from large databases of known bioactive compounds, these models can propose new structures that are structurally related to this compound but possess optimized properties. For instance, a generative model could be trained to design derivatives with predicted improvements in target binding affinity or metabolic stability.

Property Prediction: ML algorithms excel at building predictive models for various ADME/PK (Absorption, Distribution, Metabolism, Excretion/Pharmacokinetics) properties. github.io By inputting the structure of this compound, these models can estimate its solubility, permeability, and potential interactions with metabolic enzymes. This allows for the early identification of potential liabilities and guides the design of modifications to overcome them. For example, an ML model could predict how altering the substitution pattern on the phenyl ring would affect the compound's half-life.

Table 1: Hypothetical Application of AI/ML in the Optimization of this compound

| AI/ML Application | Objective | Potential Outcome for this compound |

| Generative Models (VAEs/GANs) | Design novel analogs with improved target affinity. | Generation of new chemical entities with modified scaffolds predicted to have stronger interactions with a specific biological target. |

| Predictive Modeling (Transformers) | Forecast aqueous solubility from molecular structure. mdpi.com | Identification of structural modifications to the butyric acid side chain to enhance bioavailability. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical features. | Development of a model that correlates structural features of derivatives with their potency, guiding further synthesis. |

| ADME/PK Prediction | Estimate metabolic stability and potential for drug-drug interactions. github.io | Early-stage filtering of designs to prioritize compounds with favorable pharmacokinetic profiles. |

Development of Novel Analytical Techniques for Enhanced Characterization and Metabolite Profiling

Understanding the metabolic fate of a compound is crucial for its development. Advances in analytical instrumentation, particularly in mass spectrometry, are providing unprecedented sensitivity and resolution for the characterization of parent compounds and their metabolites.

Techniques such as Ultra-High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) are at the forefront of metabolite profiling. mdpi.com This method allows for the separation, identification, and quantification of metabolites in complex biological matrices like plasma, urine, and tissue homogenates. mdpi.com For this compound, a UPLC-Q-TOF-MS/MS-based study could elucidate its metabolic pathways, identifying products of oxidation, glucuronidation, or other conjugation reactions that are critical for understanding its clearance and potential for active metabolites. mdpi.com

The data generated from such studies is extensive, often requiring sophisticated software for processing and interpretation. The integration of computational tools allows for the rapid identification of potential metabolites based on accurate mass measurements and fragmentation patterns, significantly accelerating the profiling process.

Table 2: Advanced Analytical Techniques for Studying this compound

| Technique | Application | Information Gained |

| UPLC-Q-TOF-MS/MS | Metabolite identification and profiling in biological samples. mdpi.com | Structural elucidation of metabolites, determination of metabolic pathways, and quantification of compound levels over time. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for formula determination. | Unambiguous assignment of elemental composition for the parent compound and its transformation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated metabolites. | Detailed 3D structural information, confirming the position of metabolic modifications. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or metabolites. | Identification of smaller, more volatile breakdown products that may not be captured by LC-MS. |

Future Directions in Biotransformation Research and Mechanistic Enzymology

Biotransformation, the enzyme-catalyzed modification of chemical compounds by living organisms, is a key area of research. nih.gov Understanding the specific enzymes responsible for the metabolism of this compound is essential for predicting its pharmacokinetic behavior and potential for inter-individual variability.

Future research will likely focus on identifying the specific cytochrome P450 (CYP) isoforms or other enzymes involved in its metabolism. This can be achieved using recombinant human enzymes or by employing chemical inhibitors in liver microsome studies. By pinpointing the key enzymes, it becomes possible to predict potential drug-drug interactions.

Mechanistic enzymology will delve deeper into the catalytic process itself. By studying the enzyme kinetics and the interaction of the compound with the enzyme's active site, researchers can gain insights that inform the design of more metabolically stable analogs. For instance, if a specific site on the molecule is found to be highly susceptible to enzymatic oxidation, that position could be blocked with a non-metabolizable group to prolong the compound's action. The study of related compounds like R-2-hydroxy-4-phenylbutyric acid has shown the utility of enzymes like D-lactate dehydrogenase in biotransformation processes, highlighting the potential for enzymatic synthesis and modification. nih.gov

Applications in Chemical Biology as Tool Compounds for Target Validation

Chemical biology utilizes small molecules as probes to explore biological systems and validate the role of specific proteins in disease processes. A well-characterized molecule like this compound, or a carefully designed derivative, could serve as a "tool compound."

To be an effective tool compound, a molecule should ideally have a well-defined mechanism of action, high potency and selectivity for its intended target, and sufficient bioavailability to be used in cellular or in vivo models. If this compound is found to modulate the activity of a specific enzyme or receptor, it can be used to study the physiological and pathological consequences of inhibiting or activating that target.

For example, if the compound is found to be an inhibitor of a particular histone deacetylase (HDAC), an enzyme class that butyric acid and its derivatives are known to affect, it could be used in experiments to validate that specific HDAC isoform as a therapeutic target for a particular cancer type. nih.gov This approach helps to bridge the gap between identifying a potential drug target and confirming its therapeutic relevance before committing to extensive drug development programs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Fluoro-benzyl)-butyric acid, and how do reaction conditions affect yield and purity?

- Methodology :

- Step 1 : Start with 4-fluorobenzyl bromide (or chloride) as the fluorinated precursor. React with a butyric acid derivative (e.g., ethyl butyrate) via nucleophilic substitution in the presence of a base (e.g., K₂CO₃) to form the benzyl ester intermediate .

- Step 2 : Hydrolyze the ester using aqueous NaOH or HCl to yield the free acid. Optimize hydrolysis time and temperature to avoid side reactions (e.g., decarboxylation) .

- Critical Factors :

- Solvent choice (polar aprotic solvents like DMF improve substitution efficiency).

- Temperature control (exceeding 80°C may degrade the fluorobenzyl group) .

- Yield/Purity Trade-offs : Longer reaction times improve conversion but risk byproduct formation (e.g., di-substituted products). Purity ≥95% is achievable with column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Recommended Techniques :

- NMR : ¹H/¹³C NMR to confirm the fluorobenzyl moiety (distinct aromatic splitting patterns at ~7.2–7.4 ppm) and butyric acid chain (CH₂ groups at δ 1.4–2.6 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Retention time comparison against a reference standard is critical .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 225.0764 (theoretical) with ≤2 ppm error .

Q. How should this compound be stored to ensure long-term stability?

- Storage Protocol :

- Store in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent oxidation and moisture absorption.

- Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO₃, H₂O₂), which degrade the fluorobenzyl group .

- Stability Data :

- Shelf life >12 months under recommended conditions.

- Decomposition observed at >40°C (via TGA/DSC analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., 10 µM vs. 50 µM).

- Troubleshooting Steps :

Verify compound purity (≥98% via HPLC) and confirm stereochemical consistency (chiral centers may form racemates during synthesis) .

Standardize assay conditions (pH, temperature, cofactors) to minimize variability .

Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding fluorescence/absorbance artifacts .

- Data Reconciliation : Meta-analysis of structural analogs (e.g., 4-phenylbutyric acid) suggests fluorobenzyl substitution enhances target specificity but reduces solubility, requiring DMSO vehicle optimization .

Q. What strategies optimize the enantiomeric synthesis of this compound for chiral drug development?

- Asymmetric Synthesis :

- Catalytic Approach : Use chiral palladium catalysts (e.g., BINAP ligands) during the benzylation step to achieve >90% enantiomeric excess (ee) .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B lipase in phosphate buffer, pH 7.0) to isolate (R)- or (S)-enantiomers .

- Analytical Validation :

- Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Retention times differ by 1.5–2.0 minutes .

Q. How does the fluorobenzyl substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Comparative Data :

| Property | This compound | 2-Benzyl-butyric Acid |

|---|---|---|

| LogP (lipophilicity) | 2.8 ± 0.2 | 2.1 ± 0.3 |

| Plasma Protein Binding | 92% | 85% |

| Metabolic Stability | t₁/₂ = 45 min (rat liver microsomes) | t₁/₂ = 28 min |

- Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances metabolic resistance (slows CYP450-mediated oxidation) but reduces aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL for non-fluorinated analog) .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols report low yields despite high starting material purity?

- Root Cause : Competing elimination reactions during benzylation (e.g., formation of styrene byproducts).

- Mitigation :

- Use bulky bases (e.g., DBU) to favor substitution over elimination.

- Lower reaction temperature (≤60°C) and employ microwave-assisted synthesis for kinetic control .

Q. How can researchers address solubility limitations in biological assays?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.